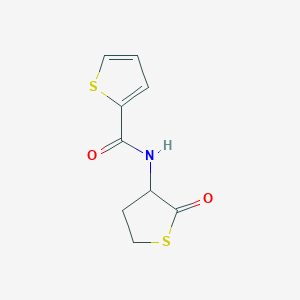

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide

Overview

Description

“N-(2-oxothiolan-3-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C9H9NO2S2 . It is used in scientific research due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of “this compound” involves several methods. One method includes the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxylic acid, the reaction of cyclopropylamine with 2-chlorothiophene-3-carbonyl chloride, and the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxamide . Another method involves the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring attached to a thiophene ring via a carbonyl group.Chemical Reactions Analysis

“this compound” has been found to exhibit antimicrobial and anticancer activities. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . It has also been found to exhibit cytotoxic effects on various cancer cell lines, including lung cancer, breast cancer, and ovarian cancer.Scientific Research Applications

Anticancer Properties: OTCA derivatives have shown promise as potential anticancer agents. Researchers have explored their cytotoxic effects on cancer cells, making them attractive candidates for further drug development .

Anti-Inflammatory Activity: OTCA analogs exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Effects: OTCA-based molecules have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Their unique structure makes them valuable in combating infections .

Material Science and Organic Electronics

Thiophene derivatives, including OTCA, play a crucial role in material science and organic electronics:

Organic Semiconductors: OTCA-containing materials can be used as organic semiconductors. Their π-conjugated systems allow for efficient charge transport, making them suitable for applications in organic photovoltaics (solar cells) and organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs): OTCA-based compounds contribute to the fabrication of OLEDs. Their emission properties and electron transport capabilities enhance OLED performance .

Corrosion Inhibition

Thiophene derivatives, including OTCA, find applications in industrial chemistry:

- Corrosion Inhibitors : OTCA derivatives can act as effective corrosion inhibitors. They protect metal surfaces from degradation caused by chemical reactions with corrosive environments .

properties

IUPAC Name |

N-(2-oxothiolan-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c11-8(7-2-1-4-13-7)10-6-3-5-14-9(6)12/h1-2,4,6H,3,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVTYFZNDHXOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

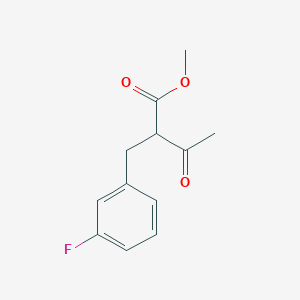

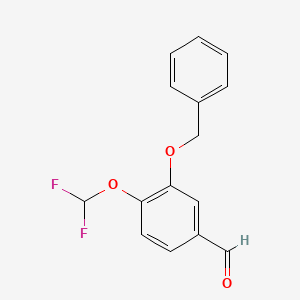

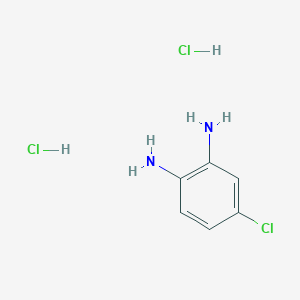

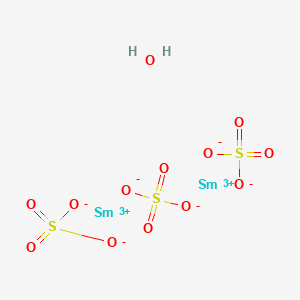

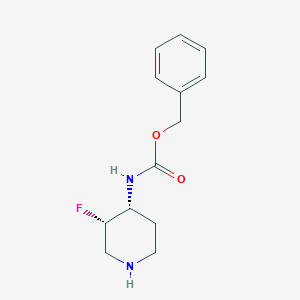

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)

acetic acid](/img/structure/B3145595.png)

![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B3145623.png)